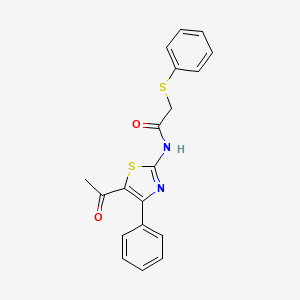![molecular formula C13H23NO5 B2853517 3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester CAS No. 890019-17-7](/img/structure/B2853517.png)
3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester is a chemical compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group on a hexanoic acid derivative. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The Boc group is commonly introduced to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Esterification: The carboxylic acid group can be converted to its ethyl ester using ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-oxo group, to form various derivatives.
Reduction: Reduction reactions can target the carbonyl group, leading to the formation of alcohols.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Strong acids such as TFA and HCl are used to cleave the Boc group.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Free amine groups after Boc deprotection.
Mecanismo De Acción
Target of Action
The compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The Boc group protects the amine from unwanted reactions during synthesis, and can be selectively removed when no longer needed .
Biochemical Pathways
The compound’s boc group plays a crucial role in peptide synthesis . It allows for the selective formation of peptide bonds without unwanted side reactions .
Pharmacokinetics
The Boc group increases the compound’s stability and solubility in organic solvents , which may influence its absorption and distribution.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific context in which it is used. In the context of peptide synthesis, the Boc group allows for the selective formation of peptide bonds, enabling the synthesis of complex peptides .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of the compound. For instance, the Boc group can be removed under acidic conditions . Therefore, the compound’s action may be influenced by the acidity of its environment. Additionally, the compound’s stability may be affected by temperature, as higher temperatures can accelerate many chemical reactions.
Aplicaciones Científicas De Investigación
3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in peptide synthesis and modification, where the Boc group protects the amino group during synthesis.
Medicine: It is utilized in the development of pharmaceuticals, especially in the synthesis of drug candidates and intermediates.
Industry: The compound is employed in the production of materials and chemicals that require precise control over functional groups.
Comparación Con Compuestos Similares
N-tert-butyloxycarbonyl (Boc) derivatives: These compounds also use the Boc group for protection.
Fmoc (Fluorenylmethyloxycarbonyl) derivatives: Another common protecting group used in peptide synthesis.
Cbz (Benzyl carbamate) derivatives: Similar to Boc, used for protecting amino groups.
Uniqueness: 3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester is unique due to its specific structure, which includes both the Boc protecting group and the ethyl ester moiety. This combination allows for versatile applications in organic synthesis and pharmaceutical research.
Propiedades
IUPAC Name |
ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxohexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)9-10(15)7-6-8-14-12(17)19-13(2,3)4/h5-9H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTOXDUPBUWUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
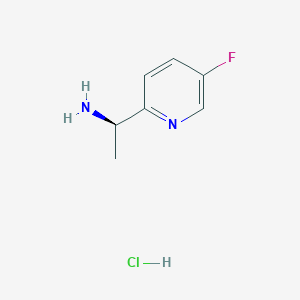
![N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2853436.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2853440.png)
![4-methyl-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole](/img/structure/B2853441.png)
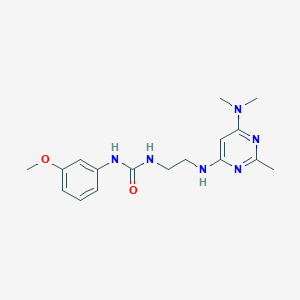
![1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea](/img/structure/B2853444.png)
![2-[6-(3-Chloro-2-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2853445.png)
![4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B2853447.png)
![(E)-methyl 2-cyano-3-(2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2853448.png)

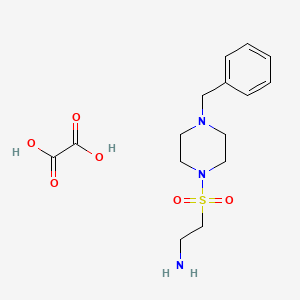
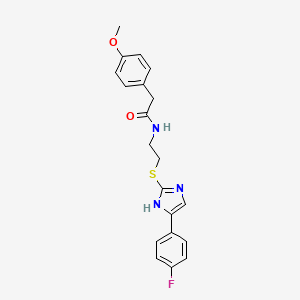
![N-(3-chloro-2-fluorophenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2853454.png)
